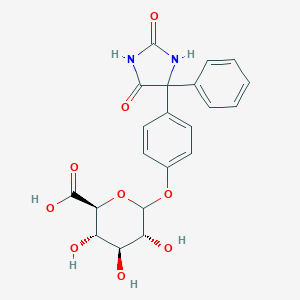

4-Hydroxyphenytoin glucuronide

Overview

Description

4-Hydroxyphenytoin glucuronide is a primary metabolite involved in the metabolic disorder called the phenytoin (antiarrhythmic) action pathway . It’s a metabolite of phenytoin, an anticonvulsant drug used in the prophylaxis and control of various types of seizures .

Synthesis Analysis

The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The cofactor UDPGA is widely distributed in the body, especially the liver. Fifteen UGT isoforms have been identified as responsible for human glucuronidation .Molecular Structure Analysis

The molecular formula of 4-Hydroxyphenytoin glucuronide is C21H20N2O9 . It’s a heterocyclic aromatic compound containing an imiazolidinedione moiety substituted by a phenyl group .Chemical Reactions Analysis

Hydroxyphenytoin can be metabolized by CYP2C19, CYP3A5, CYP2C9, CYP3A4, CYP3A7, CYP2B6, and CYP2D6 to a phenytoin catechol metabolite or undergo glucuronidation by UGT1A6, UGT1A9, UGT1A1, and UGT1A4 to a glucuronide metabolite that can be eliminated in the urine .Physical And Chemical Properties Analysis

4-Hydroxyphenytoin glucuronide is an extremely weak basic (essentially neutral) compound .Scientific Research Applications

Metabolism and Pharmacokinetics

4-Hydroxyphenytoin glucuronide is a significant metabolite of phenytoin, an antiepileptic drug, in the human body. It's primarily formed through the action of UDP-glucuronosyltransferase (UGT) enzymes in the liver. The stereoselective formation of 4-Hydroxyphenytoin glucuronide, specifically the (S)-4′-HPPH O-glucuronide, is predominant in human liver microsomes, catalyzed mainly by UGT1A1, UGT1A9, and UGT2B15. This process exhibits considerable variability among individuals, which can influence the pharmacokinetics and efficacy of phenytoin treatment (Nakajima et al., 2007).

Herb-Drug Interactions

Studies have also shown that the pharmacokinetics of phenytoin and its metabolites, including 4-Hydroxyphenytoin glucuronide, can be significantly influenced by herb-drug interactions. For instance, the concurrent administration of Rheum palmatum, a commonly used herb in Chinese medicine, with phenytoin, was found to substantially decrease the bioavailability of phenytoin and its glucuronide metabolites. This interaction suggests the potential impact of herbal treatments on the metabolism and efficacy of certain drugs (Chi et al., 2012).

Genetic Polymorphisms

The extent of the formation of 4-Hydroxyphenytoin glucuronide also exhibits variability due to genetic polymorphisms in UGT enzymes. This variability has been studied in relation to interindividual differences in phenytoin metabolism and its potential toxic reactions. Such studies are crucial in understanding personalized medicine approaches for optimizing drug therapy based on genetic makeup (Yamanaka et al., 2005).

properties

IUPAC Name |

(2S,3S,4S,5R)-6-[4-(2,5-dioxo-4-phenylimidazolidin-4-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYKZSJKDMUDIE-MXYJCWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968608 | |

| Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyphenytoin glucuronide | |

CAS RN |

53819-79-7 | |

| Record name | 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053819797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

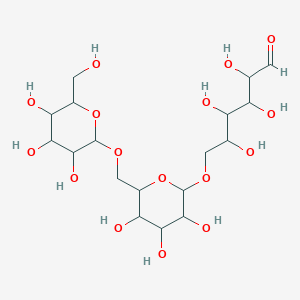

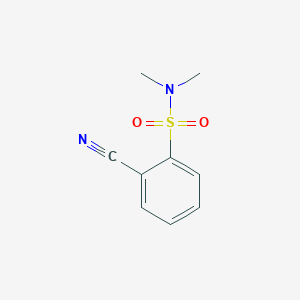

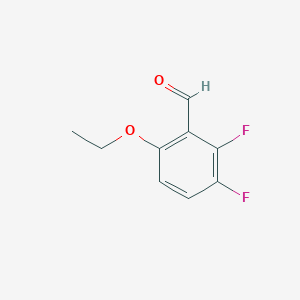

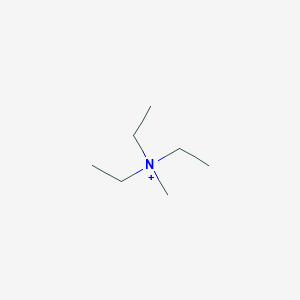

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)